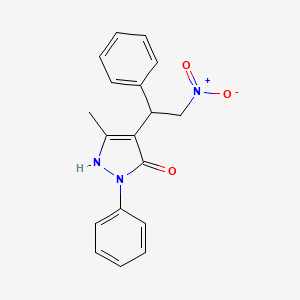

(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester” is a chemical compound with the CAS Number: 126330-91-4 and a molecular weight of 158.16 . It has a linear formula of C6H10N2O3 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H10N2O3 . This indicates that the molecule is composed of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 158.16 and a linear formula of C6H10N2O3 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis Techniques and Applications

Dieckmann Cyclization for Piperazine Derivatives : A study presented a Dieckmann cyclization route to synthesize piperazine-2,5-diones, highlighting a versatile method for preparing structurally diverse piperazine derivatives from β-(alkylamino)alcohols and related compounds. This process is significant for developing new pharmaceuticals and materials due to the piperazine ring's importance in drug design (Aboussafy & Clive, 2012).

Metabolism Analysis for Novel Compounds : Another study focused on the metabolism of a newly synthesized compound, identifying several metabolites in rat plasma and tissues. This research is crucial for understanding the pharmacokinetics of new drugs containing the piperazine moiety (Jiang et al., 2007).

Enantiomerically Pure Piperazine Intermediates : Research on the synthesis of enantiomerically pure 6-substituted-piperazine-2-acetic acid esters illustrates the generation of chiral piperazine scaffolds for library production. This work underlines the role of chirality in enhancing the efficacy and specificity of piperazine-based drugs (Chamakuri et al., 2018).

Novel Complex Synthesis

Copper(II) Complexes as Models for Galactose Oxidase : The synthesis and characterization of novel N,N'-ethylene-bridged-(S)-histidyl-(S)-tyrosine derivatives and their copper(II) complexes are reported. These complexes are explored as models for the enzyme galactose oxidase, indicating the potential of piperazine derivatives in mimicking biological activities (Yamato et al., 2000).

Properties

IUPAC Name |

methyl (2R)-6-oxopiperazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHRCQHMSQLRIC-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)

![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)

![2-{4-[(3-Chlorophenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2857756.png)

![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)

![N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2857762.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2857765.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)